molecular formula C12H10N2O2S B13155471 9H-carbazole-3-sulfonamide CAS No. 1375472-92-6

9H-carbazole-3-sulfonamide

Cat. No.: B13155471
CAS No.: 1375472-92-6
M. Wt: 246.29 g/mol
InChI Key: OBQSIVXLXFZKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-carbazole-3-sulfonamide is a compound that belongs to the class of carbazole derivatives Carbazole itself is a heterocyclic aromatic compound with a tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ringCarbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential in various fields, including medicine, chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 9H-carbazole with chlorosulfonic acid to form 9H-carbazole-3-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide derivative . The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 9H-carbazole-3-sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

9H-carbazole-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 9H-carbazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. For example, some carbazole derivatives exert their effects by reactivating the P53 molecular signaling pathway, leading to anticancer activity. Others may inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway, resulting in anti-inflammatory effects . The compound’s ability to modulate various signaling pathways makes it a versatile candidate for therapeutic applications.

Properties

CAS No.

1375472-92-6

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

9H-carbazole-3-sulfonamide

InChI

InChI=1S/C12H10N2O2S/c13-17(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,(H2,13,15,16)

InChI Key

OBQSIVXLXFZKTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.